alpha-Bisabolol

Descripción

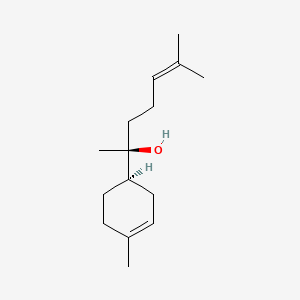

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@](C)(CCC=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut |

Source

|

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) |

Source

|

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 |

Source

|

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76738-75-5, 515-69-5 |

Source

|

| Record name | alpha-Bisabolol, (+)-epi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076738755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BISABOLOL, (+)-EPI- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U799YDE8BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The आर्किटेक्चर of an Enigmatic Molecule: A Technical Guide to α-Bisabolol Biosynthesis in Matricaria recutita

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (-)-α-bisabolol, a pharmaceutically significant sesquiterpene alcohol, in German chamomile (Matricaria recutita). The document elucidates the key enzymatic steps, regulatory mechanisms, and provides detailed experimental protocols to facilitate further research and development in the fields of natural product synthesis and drug discovery.

Introduction

(-)-α-Bisabolol is a major bioactive compound found in the essential oil of Matricaria recutita and is renowned for its anti-inflammatory, antibacterial, and anti-irritant properties, making it a valuable ingredient in cosmetics and pharmaceuticals.[1] Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This guide details the cytosolic pathway responsible for its synthesis, from precursor molecules to the final product.

The α-Bisabolol Biosynthesis Pathway

The biosynthesis of (-)-α-bisabolol in Matricaria recutita is a cytosolic process that begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated from the mevalonate (MVA) pathway.[2] The pathway proceeds through two key enzymatic steps catalyzed by farnesyl diphosphate synthase (FPS) and (-)-α-bisabolol synthase (BBS).[3]

Key Enzymes and Intermediates

The core of the α-bisabolol biosynthesis pathway is governed by two critical enzymes:

-

Farnesyl Diphosphate Synthase (MrFPS): This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP).[2] This reaction is a crucial branch point for the synthesis of all sesquiterpenoids.[2]

-

(-)-α-Bisabolol Synthase (MrBBS): This sesquiterpene synthase catalyzes the final and committed step in the pathway, the cyclization of FPP to form (-)-α-bisabolol as its single, enantiopure product.[1][4]

Both MrFPS and MrBBS have been identified and characterized in Matricaria recutita and are localized in the cytosol.[3]

Genetic Regulation

The expression of the genes encoding MrFPS and MrBBS is subject to regulation by various transcription factors, including those from the WRKY, AP2, and MYB families.[3][5] The promoters of both MrFPS and MrBBS genes contain cis-acting elements responsive to light and hormones, suggesting a complex regulatory network that integrates developmental and environmental cues to control α-bisabolol production.

Quantitative Data

| Enzyme | Substrate | Product(s) | Notes |

| MrFPS | DMAPP, IPP | Farnesyl Diphosphate (FPP) | Key enzyme in the production of sesquiterpenoids.[3] |

| MrBBS | Farnesyl Diphosphate (FPP) | (-)-α-Bisabolol | Catalyzes the final step in α-bisabolol synthesis.[3] Produces enantiopure (-)-α-bisabolol.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the α-bisabolol biosynthesis pathway in Matricaria recutita.

Gene Cloning and Expression of MrFPS and MrBBS

Objective: To isolate the coding sequences of MrFPS and MrBBS and express the recombinant proteins for functional characterization.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the ray florets of Matricaria recutita using a suitable RNA isolation kit.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

Gene Amplification:

-

The open reading frames (ORFs) of MrFPS and MrBBS are amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers.

-

-

Cloning into Expression Vector:

-

The amplified PCR products are cloned into a suitable E. coli expression vector, such as pET-28a(+), which allows for the production of N-terminally His-tagged recombinant proteins.

-

-

Transformation and Expression:

-

The ligation products are transformed into a competent E. coli expression strain, such as BL21(DE3).

-

A single colony is inoculated into LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 16°C for 20 hours.

-

-

Protein Purification:

-

The bacterial cells are harvested by centrifugation, resuspended in lysis buffer, and sonicated.

-

The His-tagged recombinant proteins are purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzyme Assays

Objective: To determine the enzymatic activity of recombinant MrFPS and MrBBS.

MrFPS Assay Protocol:

-

The reaction mixture (500 µL) contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 50 µM IPP, 50 µM DMAPP, and 1 µg of purified recombinant MrFPS protein.

-

The reaction is incubated at 30°C for 2 hours.

-

The reaction is stopped by the addition of 500 µL of 2 M HCl.

-

The product, farnesol (formed after dephosphorylation of FPP), is extracted with n-hexane.

-

The hexane extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify farnesol.

MrBBS Assay Protocol:

-

The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT, 50 µM FPP, and 10 µg of purified recombinant MrBBS protein.

-

The reaction is overlaid with 1 mL of n-hexane to capture volatile products.

-

The reaction is incubated at 30°C for 2 hours with gentle shaking.

-

The hexane layer containing the α-bisabolol product is collected.

-

The hexane extract is analyzed by GC-MS for the identification and quantification of α-bisabolol.

Subcellular Localization

Objective: To determine the intracellular location of MrFPS and MrBBS proteins.

Protocol:

-

Vector Construction: The ORFs of MrFPS and MrBBS are fused in-frame with a reporter gene, such as Green Fluorescent Protein (GFP), in a plant expression vector under the control of a constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium-mediated Transient Expression: The constructs are transformed into Agrobacterium tumefaciens strain GV3101. The transformed Agrobacterium is infiltrated into the leaves of a model plant, such as Nicotiana benthamiana.

-

Confocal Microscopy: After 2-3 days of incubation, the infiltrated leaf sections are observed under a confocal laser scanning microscope to visualize the subcellular localization of the GFP-fusion proteins. The GFP signal is compared with the autofluorescence of chlorophyll (for chloroplasts) and, if necessary, with specific organelle markers.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of MrFPS and MrBBS transcripts in different tissues or under various conditions.

Protocol:

-

RNA Extraction and cDNA Synthesis: As described in section 4.1.1.

-

Primer Design: Gene-specific primers for MrFPS, MrBBS, and a suitable reference gene (e.g., actin or ubiquitin) are designed to amplify products of 100-200 bp.

-

qRT-PCR Reaction: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and master mix.

-

Cycling Conditions: A standard three-step cycling protocol is used: denaturation (e.g., 95°C for 15s), annealing (e.g., 60°C for 30s), and extension (e.g., 72°C for 30s), for 40 cycles. A melting curve analysis is performed at the end to verify the specificity of the amplicons.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the α-bisabolol biosynthesis pathway and a general workflow for gene expression analysis.

Caption: The cytosolic biosynthesis pathway of (-)-α-bisabolol in Matricaria recutita.

Caption: A generalized experimental workflow for qRT-PCR analysis of gene expression.

References

- 1. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita). | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Chamomile's Power: A Technical Guide to FPS and BBS in Alpha-Bisabolol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of alpha-bisabolol's biosynthetic pathway, focusing on the two pivotal enzymes: Farnesyl Diphosphate Synthase (FPS) and this compound Synthase (BBS). This compound, a sesquiterpene alcohol, is the primary active compound in German chamomile (Matricaria recutita), renowned for its anti-inflammatory, antibacterial, and skin-soothing properties. Understanding the enzymatic machinery responsible for its production is paramount for applications in pharmaceuticals, cosmetics, and synthetic biology.

The this compound Biosynthetic Pathway

The synthesis of this compound is a branch of the terpenoid biosynthetic pathway. The journey begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1][2]

Farnesyl Diphosphate Synthase (FPS) , a key branch-point enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 intermediate, farnesyl diphosphate (FPP).[2][3] FPP serves as the precursor to all sesquiterpenoids.[2] Subsequently, This compound Synthase (BBS) , a sesquiterpene synthase, catalyzes the final and committing step: the cyclization of FPP to form this compound.[1][4] Both FPS and BBS have been identified and characterized in German chamomile (Matricaria recutita) and are located in the cytosol.[1][4]

Quantitative Data on Key Enzymes

The efficiency of this compound synthesis is largely determined by the catalytic properties of FPS and BBS. While comprehensive kinetic data for these enzymes from Matricaria recutita is still emerging, available information provides valuable insights.

| Enzyme | Source Organism | Substrate(s) | Product | Km (µM) | kcat (s-1) | Reference |

| FPS | Various | IPP, GPP | FPP | 0.6 (IPP), 0.7 (GPP) | 0.63 (GPP) | [5] |

| MrBBS | Matricaria recutita | FPP | (-)-alpha-Bisabolol | 0.68 ± 0.05 | 0.35 ± 0.01 | [6] |

Note: Kinetic parameters for FPS are from a general study and may not be specific to the Matricaria recutita enzyme. The provided kcat for FPS was converted from 38/min.

Transcriptional Regulation of FPS and BBS

The expression of the genes encoding FPS (MrFPS) and BBS (MrBBS) is a critical control point in the production of this compound. Studies on the promoter regions of these genes in German chamomile have identified several cis-acting regulatory elements. These elements serve as binding sites for transcription factors (TFs) that can modulate gene expression in response to various stimuli, including light and hormones. Key transcription factor families identified to be involved in the regulation of MrFPS and MrBBS include WRKY, AP2, and MYB.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FPS and BBS.

Heterologous Expression and Purification of FPS and BBS

This protocol describes the expression of MrFPS and MrBBS in E. coli for subsequent purification and characterization.

Methodology:

-

Gene Amplification and Cloning: The open reading frames of MrFPS and MrBBS are amplified from M. recutita cDNA using gene-specific primers. The amplicons are then cloned into a suitable bacterial expression vector, such as pET, containing a polyhistidine (His) tag for purification.

-

Transformation: The expression constructs are transformed into a competent E. coli expression strain, for example, BL21 (DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing, the purified protein is eluted with a buffer containing a high concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assays

FPS Enzyme Assay

The activity of FPS is determined by measuring the formation of its product, FPP. Since FPP is difficult to detect directly by GC-MS, it is often dephosphorylated to farnesol for analysis.

Protocol:

-

Reaction Mixture: The assay is performed in a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and the substrates IPP and DMAPP.

-

Enzyme Reaction: The reaction is initiated by adding the purified FPS enzyme to the pre-warmed reaction mixture. The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.

-

Product Dephosphorylation: The reaction is stopped, and the product FPP is dephosphorylated to farnesol by adding an alkaline phosphatase (e.g., CIAP) and incubating further.

-

Extraction: The resulting farnesol is extracted from the aqueous phase using an organic solvent such as hexane or ethyl acetate.

-

GC-MS Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the farnesol produced.

BBS Enzyme Assay

The activity of BBS is determined by measuring the direct production of this compound from FPP.

Protocol:

-

Reaction Mixture: The assay is conducted in a reaction buffer containing a suitable buffer (e.g., Tris-HCl, pH 7.0), MgCl₂, and the substrate FPP.

-

Enzyme Reaction: The reaction is started by adding the purified BBS enzyme to the reaction mixture and incubated at an optimal temperature (e.g., 30°C).

-

Extraction: The reaction is quenched, and the this compound product is extracted with an organic solvent like hexane or a solid-phase microextraction (SPME) fiber.

-

GC-MS Analysis: The extract is then analyzed by GC-MS to identify and quantify the this compound produced by comparing its retention time and mass spectrum to an authentic standard.

Dual-Luciferase Reporter Assay for Promoter Activity

This assay is used to investigate the effect of transcription factors on the promoter activity of MrFPS and MrBBS.

Methodology:

-

Vector Construction: The promoter sequences of MrFPS and MrBBS are cloned into a reporter vector upstream of a firefly luciferase gene (LUC). The transcription factor of interest is cloned into a separate expression vector. A control vector containing a Renilla luciferase gene (RLUC) under the control of a constitutive promoter is used for normalization.

-

Co-transfection: Plant protoplasts or leaves (e.g., of Nicotiana benthamiana) are co-transfected with the reporter construct, the transcription factor expression vector, and the normalization vector.

-

Cell Lysis and Luciferase Assay: After a period of incubation to allow for gene expression, the cells are lysed. The activities of both firefly and Renilla luciferases in the cell lysate are measured sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The activity of the firefly luciferase is normalized to the activity of the Renilla luciferase to account for variations in transfection efficiency and cell number. The relative luciferase activity indicates the effect of the transcription factor on the promoter activity of the target gene.[7][8][9]

Conclusion

Farnesyl Diphosphate Synthase (FPS) and this compound Synthase (BBS) are the linchpins in the biosynthesis of the medicinally significant compound, this compound. A thorough understanding of their biochemical properties, regulation, and experimental analysis is crucial for researchers in natural product chemistry, metabolic engineering, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and exploitation of these key enzymes for the sustainable production of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L. [mdpi.com]

- 3. geneticsmr.org [geneticsmr.org]

- 4. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Application of the dual-luciferase reporter assay to the analysis of promoter activity in Zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to the Chemical Synthesis of Alpha-Bisabolol from Farnesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of alpha-bisabolol, a valuable sesquiterpene alcohol, from the acyclic precursor farnesol. The primary focus is on the acid-catalyzed cyclization of farnesol, a key transformation in terpenoid chemistry. This document details established synthetic methodologies, including the use of heteropoly acids and mixed-acid systems, and presents quantitative data in a comparative format. Detailed experimental protocols, reaction mechanisms, and purification strategies are discussed to provide a practical resource for laboratory-scale synthesis.

Introduction

This compound, a monocyclic sesquiterpene alcohol, is a prominent bioactive compound found in the essential oils of various plants, most notably German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus). It exists as several stereoisomers, with (-)-alpha-bisabolol being the naturally occurring and most biologically active form. Its anti-inflammatory, anti-irritant, and anti-microbial properties have led to its widespread use in cosmetics, pharmaceuticals, and personal care products. While extraction from natural sources is a common method of production, chemical synthesis offers a reliable and scalable alternative, allowing for the production of specific isomers and avoiding reliance on botanical supply chains.

Farnesol, a readily available acyclic sesquiterpene alcohol, serves as a logical and cost-effective starting material for the synthesis of this compound through an intramolecular cyclization reaction. This guide will explore the core chemical principles and practical considerations for achieving this transformation efficiently and selectively.

Synthetic Methodologies

The cornerstone of synthesizing this compound from farnesol is the acid-catalyzed intramolecular cyclization. This reaction proceeds via the formation of a carbocation intermediate, which then undergoes ring closure to form the characteristic monocyclic skeleton of bisabolol. Several catalytic systems have been developed to promote this transformation, each with its own set of advantages and challenges.

Heteropoly Acid (HPA) Catalysis

Heteropoly acids, such as phosphotungstic acid (H₃PW₁₂O₄₀), have emerged as highly effective and environmentally friendly catalysts for the cyclization of farnesol.[1][2] They function as strong Brønsted acids and can be utilized in homogeneous systems.

A key advantage of this method is the high yield and selectivity for this compound, with reported gas chromatography (GC) yields reaching 60-70% in acetone at complete farnesol conversion.[1][2] Notably, this method can produce this compound with no detectable farnesol residue, which is a significant advantage given the allergenic potential of farnesol and the difficulty in separating it from the final product.[1][2]

Sulfonic Acid and Strong Acid in Ketone

Another effective method involves the use of a sulfonic acid in combination with a ketone and an additional strong acid.[3][4] This mixed-acid system has been shown to efficiently convert farnesol to this compound in a one-stage process.[3]

The ketone, such as acetone or methyl ethyl ketone, is believed to play a crucial role in stabilizing the carbocation intermediates and influencing the product selectivity. The sulfonic acid, often an organosulfonic acid, and a strong inorganic acid like sulfuric acid or perchloric acid, provide the necessary acidity to initiate the cyclization.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from farnesol using the aforementioned methodologies.

| Catalyst System | Farnesol Conversion | This compound Yield (GC) | Solvent | Temperature | Key Observations | Reference |

| H₃PW₁₂O₄₀ | Complete | 60-70% | Acetone | Ambient | High selectivity, no residual farnesol. | [1][2] |

| Sulfonic Acid, Ketone, Strong Acid | High | Not explicitly stated, but described as a high-yield, one-stage process. | Ketone (e.g., acetone) | -10 to 50°C | Effective for direct conversion of farnesol. | [3] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from farnesol. These are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Heteropoly Acid Catalyzed Cyclization

Materials:

-

Farnesol

-

Phosphotungstic acid (H₃PW₁₂O₄₀)

-

Acetone (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve farnesol in anhydrous acetone.

-

Add a catalytic amount of phosphotungstic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (disappearance of farnesol), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or hexane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Sulfonic Acid and Strong Acid in Ketone

Materials:

-

Farnesol

-

A ketone (e.g., acetone)

-

A sulfonic acid (e.g., p-toluenesulfonic acid)

-

A strong acid (e.g., sulfuric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flask cooled in an ice bath, combine farnesol and the ketone solvent.

-

Slowly add the sulfonic acid and the strong acid to the mixture with vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature (typically between 0°C and room temperature) and monitor its progress by GC or TLC.

-

Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Reaction Mechanisms and Workflows

The acid-catalyzed cyclization of farnesol to this compound proceeds through a series of carbocation intermediates. The reaction is initiated by the protonation of the terminal double bond of farnesol, leading to a tertiary carbocation. This is followed by an intramolecular nucleophilic attack of the internal double bond to form the six-membered ring. Subsequent rearrangement and deprotonation or trapping by water yield the final this compound product.

Purification and Characterization

A significant challenge in the synthesis of this compound from farnesol is the removal of unreacted starting material and byproducts, as their boiling points can be very similar to that of the desired product. Fractional distillation under reduced pressure is a common purification technique, but may not be sufficient to achieve high purity.

Column chromatography on silica gel is an effective method for laboratory-scale purification. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used to separate the components.

An alternative approach to simplify purification involves the selective esterification of the more reactive primary alcohol of farnesol, leaving the tertiary alcohol of this compound unreacted. The resulting farnesyl ester has a significantly different boiling point, allowing for easier separation by distillation.

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the components of the reaction mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the this compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl group.

Conclusion

The chemical synthesis of this compound from farnesol via acid-catalyzed cyclization is a well-established and viable method for producing this valuable sesquiterpene. The use of modern catalytic systems, such as heteropoly acids, offers high yields and selectivities, paving the way for more sustainable and efficient synthetic processes. Careful control of reaction conditions and effective purification strategies are paramount to obtaining high-purity this compound suitable for its diverse applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and characterization of this compound.

References

Unveiling Nature's Soothing Secret: A Technical Guide to Alpha-Bisabolol Sources Beyond German Chamomile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant natural sources of the potent anti-inflammatory and soothing agent, alpha-bisabolol, beyond the well-known German chamomile (Matricaria recutita). As the demand for effective and naturally derived active ingredients continues to grow in the pharmaceutical and cosmetic industries, understanding the diverse botanical origins of this compound, along with robust extraction and analysis methodologies, is paramount. This document provides a comprehensive overview of key plant sources, quantitative data on this compound content, detailed experimental protocols for its extraction and isolation, and an exploration of its molecular signaling pathways.

Principal Natural Sources of this compound

While German chamomile is a traditional source, several other botanicals offer commercially viable and often higher concentrations of this compound. The following table summarizes these key sources and their typical this compound content.

| Botanical Source | Common Name | Plant Part Used | This compound Content (%) |

| Eremanthus erythropappus | Candeia Tree | Wood/Bark | Up to 85%[1] |

| Vanillosmopsis arborea | - | Wood | ~41% in essential oil[2][3] |

| Myoporum crassifolium | - | Leaves and Stems | Over 80% in essential oil[4][5] |

| Salvia runcinata | African Alpine Sage | Aerial Parts | Up to 90%[1] |

| Myrrh (Commiphora myrrha) | - | Resin | Present[6] |

Experimental Protocols: Extraction and Quantification

The effective isolation and quantification of this compound are critical for research and development. This section details established methodologies for key botanical sources.

Extraction of this compound from Eremanthus erythropappus (Candeia Tree)

The wood of the Candeia tree is a rich and commercially significant source of this compound. Various advanced extraction techniques have been optimized for this raw material.

2.1.1. Pressurized Liquid Extraction (PLE)

-

Objective: To extract this compound from Candeia wood using pressurized solvents.

-

Apparatus: Pressurized liquid extraction system.

-

Method:

-

Prepare the Candeia wood by drying and grinding it to a fine powder.

-

Pack the powdered wood into the extraction cell.

-

Pressurize the system with the chosen solvent (e.g., n-hexane, ethanol, or ethyl acetate) to a constant pressure (e.g., 10 MPa).[7]

-

Heat the extraction cell to the desired temperature (e.g., 40-60°C).[7]

-

Initiate the solvent flow through the cell at a constant rate.

-

Collect the extract and evaporate the solvent under reduced pressure to obtain the crude this compound-rich oil.

-

Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

-

2.1.2. Ultrasound-Assisted Extraction (UAE)

-

Objective: To enhance the extraction efficiency of this compound from Candeia wood using ultrasonic waves.

-

Apparatus: Ultrasonic bath or probe sonicator.

-

Method:

-

Place a known quantity of powdered Candeia wood in an extraction vessel with a suitable solvent (e.g., n-hexane).

-

Immerse the vessel in an ultrasonic bath or insert an ultrasonic probe.

-

Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 7 minutes).[7]

-

Monitor and control the temperature of the extraction mixture.

-

After extraction, filter the mixture to separate the solid plant material from the liquid extract.

-

Evaporate the solvent to yield the crude extract.

-

Quantify the this compound content using GC-MS.

-

2.1.3. Supercritical CO₂ Extraction

-

Objective: To extract this compound using environmentally friendly supercritical carbon dioxide.

-

Apparatus: Supercritical fluid extraction system.

-

Method:

-

Load the ground Candeia wood into the extraction vessel.

-

Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 10-20 MPa and 313-333 K).[8]

-

Pass the supercritical CO₂ through the plant material to dissolve the this compound.

-

Depressurize the CO₂ in a separator vessel, causing the this compound to precipitate.

-

Collect the extracted oil for analysis by GC-MS. The addition of a co-solvent like ethanol can enhance the extraction yield.[8]

-

Isolation of this compound from Vanillosmopsis arborea

-

Objective: To isolate this compound from the essential oil of Vanillosmopsis arborea.

-

Apparatus: Hydrodistillation apparatus, Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Method:

-

Subject the dried and powdered wood of Vanillosmopsis arborea to hydrodistillation for a set duration (e.g., 2 hours) to obtain the essential oil.[9]

-

Analyze the chemical composition of the essential oil using GC-MS to confirm the presence and quantify the percentage of this compound. The analysis of V. arborea essential oil has shown this compound to be the major component, with concentrations around 409.33 mL/L of the oil.[2][3]

-

Further purification of this compound can be achieved using chromatographic techniques such as column chromatography.

-

Analysis of this compound in Salvia runcinata

-

Objective: To determine the this compound content in the essential oil of Salvia runcinata.

-

Apparatus: Hydrodistillation apparatus, GC-MS.

-

Method:

-

Harvest the fresh aerial parts of the plant.

-

Perform hydrodistillation to extract the essential oil.

-

Analyze the essential oil using GC-MS. Studies have shown that certain chemotypes of Salvia runcinata can have essential oils containing up to 41.1% this compound.[10]

-

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key inflammatory and apoptotic signaling pathways.

Anti-Inflammatory Signaling Pathways

This compound is a potent anti-inflammatory agent that acts through the inhibition of several key signaling cascades. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Mechanistically, it can inhibit the activation of the NF-κB (nuclear factor kappa B) pathway, a central regulator of inflammation.[6][11] Furthermore, this compound can suppress the MAPK (mitogen-activated protein kinase) signaling pathway by decreasing the phosphorylation of JNK and p38.[6][11]

Anticancer and Apoptotic Signaling Pathways

In the context of oncology, this compound has demonstrated the ability to induce apoptosis and inhibit cancer cell proliferation. It can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and growth, by decreasing the phosphorylation of PI3K and Akt.[11] This inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately triggering the mitochondrial pathway of apoptosis.[11]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source.

Conclusion

The exploration of alternative natural sources for this compound presents significant opportunities for the development of novel therapeutic and cosmetic products. Plants such as Eremanthus erythropappus, Vanillosmopsis arborea, Myoporum crassifolium, and Salvia runcinata represent rich and sustainable alternatives to German chamomile. The application of advanced extraction and analytical techniques is crucial for obtaining high-purity this compound and ensuring product efficacy and safety. A thorough understanding of its molecular mechanisms of action further solidifies its position as a valuable active ingredient with diverse applications in dermatology and oncology. This guide provides a foundational resource for researchers and developers seeking to harness the full potential of this remarkable natural compound.

References

- 1. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]

- 2. US3932533A - Process for the recovery of pure this compound - Google Patents [patents.google.com]

- 3. Frontiers | Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) [frontiersin.org]

- 4. This compound: Natural Skincare Benefits for Healthy Skin [waycoochem.com]

- 5. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carmellcosmetics.com [carmellcosmetics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Alpha-Bisabolol for Formulation

Authored by Gemini

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Alpha-bisabolol, a monocyclic sesquiterpene alcohol, is a prominent bioactive compound naturally found in the essential oil of German chamomile (Matricaria recutita) and other plants like the Brazilian Candeia tree (Eremanthus erythropappus)[1]. Renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties, this compound is a valuable active ingredient in cosmetic and pharmaceutical formulations[2]. Its therapeutic potential is underscored by its ability to modulate key signaling pathways, including MAPK and NF-κB, which are implicated in inflammation and cellular stress responses[3][4].

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pertinent to formulation development. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways and experimental workflows to aid researchers and formulation scientists in harnessing the full potential of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, effective, and safe drug product. The following tables summarize the key properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [3][5] |

| Molecular Weight | 222.37 g/mol | [3][5] |

| Appearance | Colorless to light yellow, viscous oily liquid | [2][5] |

| Odor | Weak, sweet, floral | [2] |

| Density | Approximately 0.93 g/mL at 20°C | [3][6] |

| Boiling Point | 153°C at 12 mmHg | [5] |

| Melting Point | 25°C | [3][6] |

| Flash Point | 135°C | [3][6] |

| LogP (o/w) | 3.8 - 5.63 | [1][3] |

| pKa | ~15.04 (Predicted) | [3][6] |

| Refractive Index | n20/D 1.496 | [3][6] |

| Stability | Stable in cosmetic formulations from pH 3-11. | [4] |

| Shelf Life | At least 3 years in closed containers below 20°C. | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3][5] |

| Glycerine | Insoluble | [5] |

| Ethanol | Soluble, ~5 mg/mL | [5][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble, ~10 mg/mL | [7] |

| Dimethyl Formamide (DMF) | Soluble, ~10 mg/mL | [7] |

| Chloroform | Slightly soluble | [6] |

| Ethyl Acetate | Slightly soluble | [6] |

| Natural, Mineral, and Synthetic Oils | Soluble | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical parameters of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent[8][9].

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline). The excess solid should be visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved this compound to sediment.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved particles. Discard the initial portion of the filtrate to prevent errors due to adsorption onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method (as described in Section 3.2) to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in various matrices[10][11][12].

Protocol:

-

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and ultrapure water (e.g., 80:20, v/v)[11]. A gradient elution can also be used, for example, with mobile phase A as acetonitrile-water-phosphoric acid (19:80:1) and mobile phase B as acetonitrile[10].

-

Flow Rate: 1.0 mL/min[11].

-

Detection Wavelength: 200 nm[10].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.

-

-

Sample Preparation:

-

For formulated products, accurately weigh a portion of the formulation and extract this compound with a suitable solvent.

-

For solubility samples, use the diluted supernatant as prepared in the solubility protocol.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Method Validation:

-

Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999[10].

-

Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).

-

Accuracy: Determine the recovery of this compound by spiking a blank matrix with known concentrations of the standard. The recovery should be within a predefined range (e.g., 98-102%).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Caption: Workflow for HPLC Quantification of this compound.

Stability Testing

Stability testing is crucial to determine the shelf life of a product and to ensure its quality, safety, and efficacy over time. The following is a general protocol based on ICH guidelines[13][14].

Protocol:

-

Sample Preparation:

-

Package the final formulation of the this compound product in the intended commercial packaging.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the proposed shelf life (e.g., 12, 24, or 36 months).

-

Intermediate Stability: If significant changes occur during accelerated testing, store samples at 30°C ± 2°C / 65% RH ± 5% RH for 12 months.

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Schedule:

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

-

-

Parameters to be Tested:

-

Physical Properties: Appearance, color, odor, pH, and viscosity.

-

Chemical Properties: Assay of this compound (using the HPLC method in Section 3.2) and quantification of any degradation products.

-

Microbiological Properties: Microbial limits testing.

-

-

Evaluation:

-

Evaluate the data to determine if any significant changes have occurred over time.

-

Establish a shelf life based on the time during which the product remains within its specifications.

-

Caption: General Workflow for Stability Testing.

Signaling Pathways

This compound exerts its biological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway. A key mechanism is the prevention of the phosphorylation of IκBα (inhibitor of kappa B alpha). This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[3][4].

Caption: Inhibition of the NF-κB Pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including inflammation and apoptosis. There are three main MAPK families: JNK, ERK, and p38. This compound has been shown to selectively inhibit the phosphorylation of JNK (c-Jun N-terminal kinase) without significantly affecting ERK1/2 or p38, thereby attenuating downstream inflammatory responses[3][5].

Caption: Modulation of the MAPK Pathway by this compound.

Conclusion

This compound possesses a favorable profile of physicochemical properties for formulation in a variety of cosmetic and pharmaceutical products. Its lipophilic nature (high LogP) indicates good potential for skin penetration, which is advantageous for topical delivery systems. However, its poor water solubility necessitates formulation strategies such as the use of co-solvents, emulsifiers, or nano-carrier systems to incorporate it into aqueous-based products. The stability of this compound across a wide pH range (3-11) offers flexibility in formulation design. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and formulators, enabling a more informed and efficient approach to the development of novel products containing this compound.

References

- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. certified-laboratories.com [certified-laboratories.com]

- 14. ema.europa.eu [ema.europa.eu]

A Technical Whitepaper on the Molecular Mechanisms of Alpha-Bisabolol's Anti-Inflammatory Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-bisabolol (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol found predominantly in chamomile (Matricaria chamomilla) and other aromatic plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the core molecular mechanisms through which α-bisabolol exerts its anti-inflammatory effects. The document elucidates its interaction with key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). We present a compilation of quantitative data from various in vitro and in vivo studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Molecular Mechanisms of Action

The anti-inflammatory activity of α-bisabolol is not attributed to a single mechanism but rather to a multi-targeted modulation of several critical pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[4] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate transcription.

This compound intervenes by:

-

Preventing IκBα Phosphorylation : It significantly reduces the LPS-induced phosphorylation of IκBα.[5]

-

Inhibiting p65 Phosphorylation and Nuclear Translocation : It decreases the phosphorylation of the NF-κB p65 subunit at Ser536 and hinders its translocation to the nucleus.[1][6]

This dual inhibition effectively halts the NF-κB-mediated expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[1][4][5]

Modulation of the MAPK Signaling Pathway

MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial signaling proteins that regulate the synthesis of inflammatory mediators. This compound effectively suppresses the activation of this pathway.[4][7] Studies have demonstrated that α-bisabolol treatment significantly decreases the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like LPS and advanced glycation end products (AGEs).[1][6][8][9] By inhibiting MAPK activation, α-bisabolol reduces the expression of downstream targets, including pro-inflammatory cytokines and enzymes like COX-2.[1][10]

Activation of PPAR-γ

A distinguishing mechanism of α-bisabolol is its ability to specifically stimulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelium.[1][8][11] Molecular docking and dynamic analysis have confirmed that α-bisabolol interacts directly with PPAR-γ.[1][8] This activation is specific, as α-bisabolol does not alter the expression of PPAR-α or PPAR-β/δ.[1][8] Activated PPAR-γ exerts anti-inflammatory effects primarily by antagonizing the activity of transcription factors like NF-κB.[1] This leads to a downstream reduction in the expression of cytokines and chemokines, making it a key mechanism in mitigating conditions like colonic inflammation.[1][8]

Modulation of the NLRP3 Inflammasome

Recent evidence suggests that α-bisabolol can also attenuate inflammation by inhibiting the activation of the NLRP3 inflammasome.[12][13][14] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. By preventing its activation, α-bisabolol can suppress this critical inflammatory cascade, a mechanism particularly relevant in cardiovascular inflammatory conditions.[14]

Quantitative Data Summary

The anti-inflammatory effects of α-bisabolol have been quantified in numerous in vitro and in vivo models. The tables below summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of α-Bisabolol

| Cell Line | Inflammatory Stimulus | α-Bisabolol Conc. | Measured Endpoint | Result | Reference |

| RAW 264.7 Macrophages | LPS (1 mg/mL) | 20 and 40 µM | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significant decrease in secretion and mRNA levels | [1] |

| RAW 264.7 Macrophages | LPS (500 ng/mL) | 25 and 100 µM | NO and PGE₂ Production | Significant inhibition | [5][15] |

| RAW 264.7 Macrophages | LPS | 25 and 100 µM | iNOS and COX-2 Expression | Significant reduction | [5][15] |

| RAW 264.7 Macrophages | LPS | 40 µM | p-NF-κB p65 Expression | Significant decrease | [1] |

| Human Chondrocytes | Advanced Glycation End Products (AGEs) | Not Specified | iNOS, COX-2, TNF-α, IL-6, PGE₂ | Decreased expression levels | [6][15] |

| HT-29 Cells | TNF-α | Not Specified | Pro-inflammatory Chemokines (CXCL-1, IL-8) | Significantly decreased mRNA expression | [1][8] |

Table 2: In Vivo Anti-Inflammatory Effects of α-Bisabolol

| Animal Model | Inflammatory Model | α-Bisabolol Dosage | Measured Endpoint | Result | Reference |

| Mice | DSS-induced Colitis | 100 and 200 mg/kg | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-17A) | Markedly reduced protein and mRNA levels | [1][8] |

| Mice | DSS-induced Colitis | 100 and 200 mg/kg | COX-2 and iNOS Expression | Significantly downregulated protein expression | [1][8] |

| Mice | DSS-induced Colitis | 100 and 200 mg/kg | Phosphorylation of ERK, JNK, p38, and NF-κB p65 | Significantly reduced phosphorylation | [1] |

| Mice | TPA-induced Skin Inflammation | Dose-dependent | Ear Thickness and Weight | Significantly inhibited | [2] |

| Mice | TPA-induced Skin Inflammation | Dose-dependent | Pro-inflammatory Cytokines (TNF-α, IL-6) | Significantly inhibited production | [2] |

| Rats | Collagen-induced Arthritis | 100 mg/kg | iNOS and COX-2 Gene Expression | Decreased expression | [16] |

| Mice | Carrageenan-induced Pleurisy | 50 mg/kg | TNF-α Production | Inhibitory effect | [3][15] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the anti-inflammatory effects of α-bisabolol.

In Vitro LPS-Induced Inflammation in Macrophages

This protocol is standard for assessing anti-inflammatory activity in myeloid cells.

-

Cell Culture : RAW 264.7 macrophage cells are seeded at a density of 1.5 × 10⁵ cells per well in 6-well plates and cultured for 24 hours to allow for adherence.[1]

-

Treatment : Cells are pre-treated with varying concentrations of α-bisabolol (e.g., 20 and 40 µM) or a vehicle control for a specified period (e.g., 6 hours).[1] Subsequently, inflammation is induced by adding LPS (e.g., 1 mg/mL) and incubating for 24 hours.[1]

-

Cytokine Measurement (ELISA) : The culture supernatant is collected and centrifuged. The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Protein Expression Analysis (Western Blot) : Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p-p38, COX-2, iNOS, GAPDH). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.[1]

-

mRNA Expression Analysis (RT-PCR) : Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy). cDNA is synthesized from the RNA template. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.[1]

In Vivo DSS-Induced Colitis in Mice

This model is widely used to study inflammatory bowel disease (IBD) and the efficacy of potential therapeutics.

-

Induction of Colitis : Acute colitis is induced in mice (e.g., C57BL/6) by administering dextran sulfate sodium (DSS) (e.g., 3% w/v) in their drinking water for a set period (e.g., 7 days).[1]

-

Treatment : Mice are orally administered α-bisabolol (e.g., 100 and 200 mg/kg body weight) or vehicle daily throughout the DSS administration period.[1]

-

Clinical Assessment : Disease Activity Index (DAI) is monitored daily, which includes scoring for weight loss, stool consistency, and rectal bleeding.

-

Post-Mortem Analysis : At the end of the experiment, mice are euthanized. The colon is excised, and its length is measured. A portion of the distal colon is fixed in formalin for histopathological analysis (H&E staining), while other sections are snap-frozen for biochemical assays.

-

Biochemical Assays :

-

Myeloperoxidase (MPO) Activity : Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.[1]

-

Cytokine and Protein Analysis : Colon homogenates are used to measure cytokine levels by ELISA and protein expression (e.g., COX-2, p-MAPKs) by Western blot, as described in the in vitro protocol.[1][8]

-

Conclusion and Future Directions

This compound exerts its significant anti-inflammatory effects through a sophisticated, multi-pronged molecular mechanism. Its ability to concurrently inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the anti-inflammatory PPAR-γ pathway underscores its potential as a therapeutic agent.[1][8] The suppression of key inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS is a direct consequence of this multi-targeted engagement.[1][4][15]

For drug development professionals, α-bisabolol presents a compelling lead compound. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies : To optimize dosing and delivery systems for systemic inflammatory diseases.

-

Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for inflammatory conditions such as IBD, arthritis, and dermatitis.[9][16]

-

Structure-Activity Relationship (SAR) Studies : To develop synthetic derivatives of α-bisabolol with enhanced potency, specificity, and improved drug-like properties.

This guide provides a foundational understanding of α-bisabolol's molecular actions, offering a solid basis for continued investigation and development of this promising natural compound.

References

- 1. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carmellcosmetics.com [carmellcosmetics.com]

- 7. dovepress.com [dovepress.com]

- 8. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR- γ Transcription Factor: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Bisabolol suppresses the inflammatory response and ECM catabolism in advanced glycation end products-treated chondrocytes and attenuates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell [mdpi.com]

- 13. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bisabolol-exerts-anti-inflammatory-action-and-ameliorates-collagen-induced-arthritis-in-rats - Ask this paper | Bohrium [bohrium.com]

Alpha-Bisabolol: A Technical Guide to its Modulation of Pro--inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to modulate pro-inflammatory cytokines. It has been demonstrated to effectively downregulate the expression and production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The primary mechanisms of action involve the inhibition of critical inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide summarizes key quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing its anti-inflammatory activity, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines by immune cells. While essential for host defense, dysregulated or excessive cytokine production can lead to chronic inflammatory diseases. This compound has emerged as a promising therapeutic agent due to its ability to attenuate this inflammatory response without the significant side effects associated with conventional anti-inflammatory drugs. Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development in the pharmaceutical and cosmetic industries.

Mechanisms of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. This leads to a significant reduction in the expression of NF-κB target genes, including those encoding for TNF-α, IL-1β, and IL-6.[1][2]

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK activation.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. These kinases, upon activation by various stimuli, phosphorylate and activate transcription factors that drive the expression of pro-inflammatory genes. Studies have demonstrated that this compound can inhibit the phosphorylation of key MAPK proteins, including ERK and p38, in response to inflammatory stimuli.[2] This inhibition contributes to the overall reduction in the production of pro-inflammatory cytokines.

Signaling Pathway: this compound's Modulation of the MAPK Pathway

Caption: this compound attenuates the MAPK signaling pathway by inhibiting the phosphorylation of ERK and p38.

Quantitative Data on Cytokine Modulation

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize the dose-dependent inhibitory effects on the production of key pro-inflammatory cytokines in various experimental models.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration (µM) | % Inhibition | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 50 | ~40% | [2] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 50 | ~50% | [2] |

| Peritoneal Macrophages | LPS (1 µg/mL) | TNF-α | 25 | Significant reduction | [3] |

| Peritoneal Macrophages | LPS (1 µg/mL) | IL-6 | 25 | Significant reduction | [3] |

| BMMCs | DNP-HSA | TNF-α | 200 | Significant reduction | [4] |

Table 2: In Vivo Reduction of Pro-inflammatory Cytokines by this compound

| Animal Model | Inflammatory Stimulus | Tissue | Cytokine | This compound Dose | % Reduction | Reference |

| Mice | TPA | Ear Tissue | TNF-α | 2.5 mg/ear | Significant reduction | [3] |

| Mice | TPA | Ear Tissue | IL-6 | 2.5 mg/ear | Significant reduction | [3] |

| Mice | DSS | Colon | TNF-α | 100 mg/kg | Markedly reduced | [1] |

| Mice | DSS | Colon | IL-1β | 100 mg/kg | Markedly reduced | [1] |

| Mice | DSS | Colon | IL-6 | 100 mg/kg | Markedly reduced | [1] |

| Rat Pups | Allergic Airway Inflammation | Lung | IL-1β, IL-6, IL-8 | 25 mg/kg | Significantly reduced | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of this compound.

In Vitro Model: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol describes the induction of pro-inflammatory cytokine production in a murine macrophage cell line using Lipopolysaccharide (LPS) and the subsequent assessment of this compound's inhibitory effects.

Experimental Workflow: LPS-Induced Cytokine Production Assay

Caption: Workflow for assessing this compound's effect on LPS-induced cytokine production in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-